Constrained Binding Orientation vs. Dynamic Ligands: X‑ray Crystallography
The target compound (1GJ) occupies a single, fixed orientation in the ERα ligand-binding pocket, as evidenced by unambiguous electron density in the 2.06 Å co-crystal structure [1]. In contrast, the dynamic ligand WAY-169916 exhibits dual binding orientations in comparable ERα crystal structures [2].
| Evidence Dimension | Binding orientation (number of resolved poses) |
|---|---|
| Target Compound Data | 1 (single static pose, PDB 4IVW) |
| Comparator Or Baseline | WAY-169916: 2 discrete poses (PDB 2B1V/2B1Z) |
| Quantified Difference | Single vs. dual binding orientation |
| Conditions | ERα ligand-binding domain co-crystallized with the respective ligand; X‑ray diffraction at 2.06 Å (target) and 2.30 Å (comparator) |
Why This Matters
Binding orientation directly dictates coactivator recruitment profiles and downstream transcriptional programs, making the compound uniquely suited for experiments requiring a homogeneous liganded state.
- [1] Nwachukwu, J.C. et al. Crystal Structure of the Estrogen Receptor alpha Ligand-binding Domain in Complex with Constrained WAY-derivative, 6b. PDB ID: 4IVW (2013). View Source
- [2] Bruning, J.B. et al. Coupling of receptor conformation and ligand orientation determine graded activity. Nat. Chem. Biol. 6, 837–843 (2010). View Source
